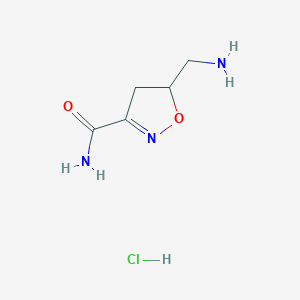

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Descripción general

Descripción

2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Molecular Structure Analysis

The molecular formula of 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The InChI string is InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H .

Chemical Reactions Analysis

2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Physical and Chemical Properties Analysis

2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .

Aplicaciones Científicas De Investigación

Therapeutic Potential and Mechanisms of Action

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, as part of the broader family of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, has been explored for its varied therapeutic applications beyond its initial neurotoxicity profile. The THIQ scaffold, recognized for its role in natural compounds and pharmaceuticals, has found significant applications in drug discovery, particularly in cancer, central nervous system (CNS) disorders, malaria, and more. THIQ derivatives have been patented for their anticancer properties and are being studied for their potential in treating infectious diseases such as malaria, tuberculosis, HIV-infection, and others. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the milestone achieved in anticancer drug discovery using this scaffold (Singh & Shah, 2017).

One specific THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), found in the mammalian brain, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. Its pharmacological effects are attributed to mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. These properties suggest 1MeTIQ's considerable potential as a drug for CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Pharmacological Importance and Applications

The pharmacological significance of isoquinoline derivatives, including this compound, extends to a wide array of therapeutic areas. Isoquinolines, due to their heterocyclic structure, exhibit a range of biological activities such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This broad spectrum of pharmacological activities highlights the versatile potential of isoquinoline derivatives in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is serine residues . This compound is a serine protease inhibitor , which means it binds to and inhibits the activity of enzymes that cleave peptide bonds in proteins at serine residues .

Mode of Action

This compound acts by covalently modifying the hydroxyl of serine residues . This modification results in an additional 183.0354 Da being added to each modified residue . It’s important to note that other off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group have also been reported .

Biochemical Pathways

The compound affects the biochemical pathways involving serine proteases . Serine proteases play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell signaling . By inhibiting these enzymes, this compound can potentially influence these processes .

Pharmacokinetics

It’s worth noting that the compound iswater-soluble , which could influence its absorption and distribution in the body.

Result of Action

The inhibition of serine proteases by this compound can lead to a variety of molecular and cellular effects, depending on the specific proteases and pathways involved . For example, it can affect processes like digestion, immune response, and cell signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is more stable at low pH values . This means that its activity could be affected by the pH of its environment .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine proteases, such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions often involve the inhibition of enzyme activity, which can have significant implications for biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of dopamine receptors, which play a critical role in neurotransmission and various cellular functions . This modulation can lead to changes in cell signaling and gene expression, impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It covalently modifies the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This modification can also affect other residues such as tyrosine, lysine, and histidine, further influencing enzyme activity and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with serine proteases can affect the metabolism of proteins and peptides, altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications .

Propiedades

IUPAC Name |

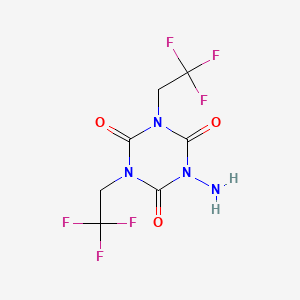

2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBFKLYCQCFSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)

![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)

![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)

![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)